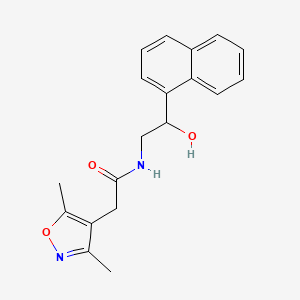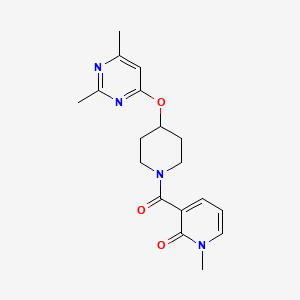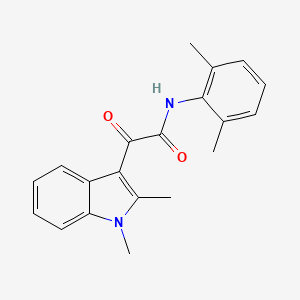![molecular formula C13H12N4OS B2618222 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 1797237-37-6](/img/structure/B2618222.png)
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is a compound that has been identified as a strategic compound for optical applications . It is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified for their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H12N4OS. The molecular weight is 272.33.
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their structure. They have tunable photophysical properties, which means that their properties can be adjusted based on their structure .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
Research has shown the potential of enaminones as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, demonstrating inhibition effects comparable to 5-fluorouracil (S. Riyadh, 2011).
Antiviral Activity
Compounds with pyrazolo[3,4-d]pyrimidine analogues have been studied for their antiviral activity. For instance, analogues of sangivamycin and toyocamycin exhibited activity against human cytomegalovirus and herpes simplex virus type 1 (N. Saxena et al., 1990).
Anti-inflammatory and Analgesic Effects
Pyrazolopyrimidine derivatives have been explored for their anti-inflammatory and analgesic effects. Notably, certain derivatives demonstrated significant activity with a better therapeutic index than conventional drugs like phenylbutazone and indomethacin, while being devoid of ulcerogenic activity, suggesting a safer profile for treating inflammation (G. Auzzi et al., 1983).
Cognitive Impairment Treatment
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized for inhibiting phosphodiesterase 1 (PDE1), aiming at the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. One compound, in particular, showed promising in vivo efficacy, highlighting the potential of pyrazolopyrimidine derivatives in neurodegenerative and neuropsychiatric disorders treatment (Peng Li et al., 2016).
Fluorescent Probes
The regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been achieved through a microwave-assisted process. These compounds served as intermediates for creating novel functional fluorophores, suggesting their utility in developing fluorescent probes for biological and environmental sensing applications (Juan C Castillo et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit interleukin receptor-associated kinase 4 (irak4), a key node of signaling within the innate immune system .
Mode of Action
If it acts similarly to other irak4 inhibitors, it may bind to the active site of the enzyme, preventing it from participating in the signaling cascade that leads to the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The presence of damage-associated molecular patterns (DAMPs) after tissue damage initiates signaling through the IRAK4 pathway. This can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery . If 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide inhibits IRAK4, it could potentially disrupt this pathway and reduce inflammation.
Pharmacokinetics
Similar compounds have been described as potent, selective, and cns-penetrant irak4 inhibitors , suggesting that they may have good absorption, distribution, metabolism, and excretion properties.
Result of Action
If it acts as an irak4 inhibitor, it could potentially reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which could potentially influence their interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide is not well-defined . It is likely that its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would be influenced by its chemical structure and properties.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied
Propiedades
IUPAC Name |
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-11(19-7-8)13(18)15-10-5-14-12-4-9(2)16-17(12)6-10/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGMLNNRKEEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)



![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)


